1,3,2-Dioxaborolane, 2-(3-iodopropyl)-4,4,5,5-tetramethyl-

Descripción general

Descripción

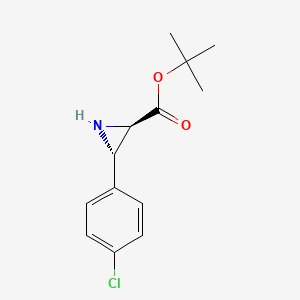

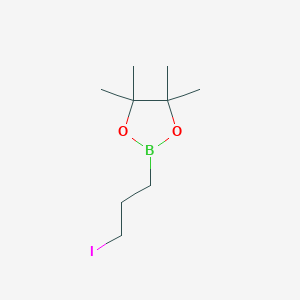

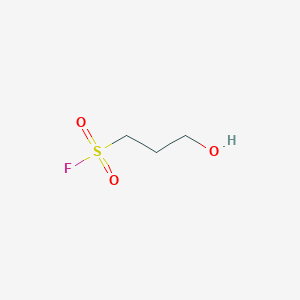

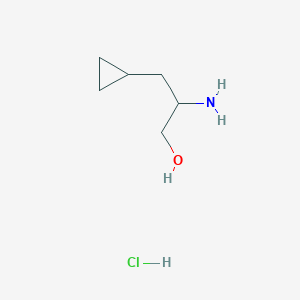

1,3,2-Dioxaborolane, 2-(3-iodopropyl)-4,4,5,5-tetramethyl- (hereafter referred to as DIPT) is an organic compound that has been used in a variety of scientific applications. It is a member of the borolane family, and is composed of a boron atom connected to four methyl and two iodopropyl groups. DIPT has been studied for its ability to act as a catalyst in chemical reactions, as well as for its potential use in biochemistry and physiology.

Aplicaciones Científicas De Investigación

Synthesis and Reagent Development

Preparative Synthesis via Continuous Flow : 4,4,5,5-Tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane, a propargylation reagent, was developed through a continuous-flow and distillation process, addressing issues in traditional aqueous workup and batch processes (Fandrick et al., 2012).

Characterization and Handling : The compound 1,3,2-Dioxaborolane, 4,4,5,5-Tetramethyl-2-(2-propenyl) is characterized by NMR and can be purified by distillation, being soluble in organic solvents and commercially available as a clear liquid (Ramachandran & Gagare, 2010).

Molecular Structure and Properties

Structural Analysis : The structural versatility of pyrene derivatives with 1,3,2-dioxaborolane was studied using X-ray diffraction and differential scanning calorimetry, revealing different packing modes and stabilities (Batsanov et al., 2012).

Vibrational Properties Studies : Detailed structure characterization was performed on 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl) benzonitrile and related compounds, confirmed by X-ray diffraction and DFT calculations (Wu et al., 2021).

Synthetic Applications

Coupling Reactions : The synthesis and coupling reaction of azulene derivatives with 1,3,2-dioxaborolanes was explored, contributing to the understanding of azulene oligomers' physicochemical properties (Kurotobi et al., 2002).

Synthesis of 1-Substituted (E)-Buta-1,3-dienes : A highly selective synthesis approach using 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane as a building block was reported, demonstrating its utility in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions (Szudkowska‐Fratczak et al., 2014).

Conformational and Crystallographic Studies

Crystal Structure Analysis : The crystal structure of various 1,3,2-dioxaborolane derivatives was elucidated through single-crystal X-ray diffraction, contributing to the understanding of their molecular conformation and stability (Seeger & Heller, 1985); (Coombs et al., 2006).

Density Functional Theory (DFT) Studies : DFT calculations were used to investigate the molecular structure of 1,3,2-dioxaborolane derivatives, providing insights into their vibrational properties and molecular electrostatic potential (Liao et al., 2022).

Propiedades

IUPAC Name |

2-(3-iodopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18BIO2/c1-8(2)9(3,4)13-10(12-8)6-5-7-11/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WETXOGCWOHSZTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18BIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Iodopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3R)-3-aminopiperidin-1-yl]-4,4,4-trifluorobutan-1-one hydrochloride](/img/structure/B1382838.png)

![{1-[Benzyl(methyl)amino]cyclobutyl}methanol](/img/structure/B1382843.png)

![2-[2-(propan-2-yl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-5-yl]acetic acid hydrochloride](/img/structure/B1382847.png)

![2-Amino-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester](/img/structure/B1382853.png)